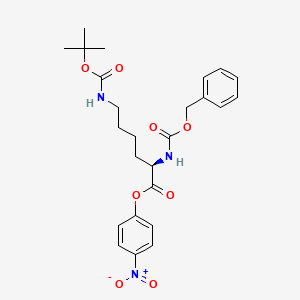

Z-D-Lys(Boc)-ONp

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C25H31N3O8 |

|---|---|

Molecular Weight |

501.5 g/mol |

IUPAC Name |

(4-nitrophenyl) (2R)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)hexanoate |

InChI |

InChI=1S/C25H31N3O8/c1-25(2,3)36-23(30)26-16-8-7-11-21(27-24(31)34-17-18-9-5-4-6-10-18)22(29)35-20-14-12-19(13-15-20)28(32)33/h4-6,9-10,12-15,21H,7-8,11,16-17H2,1-3H3,(H,26,30)(H,27,31)/t21-/m1/s1 |

InChI Key |

XBMRVOHLFIZDDV-OAQYLSRUSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)NCCCC[C@H](C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2 |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCC(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2 |

sequence |

X |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to Nα-Z-Nε-Boc-D-lysine p-Nitrophenyl Ester (Z-D-Lys(Boc)-ONp)

This guide provides an in-depth analysis of Nα-Benzyloxycarbonyl-Nε-tert-butoxycarbonyl-D-lysine p-nitrophenyl ester, commonly abbreviated as Z-D-Lys(Boc)-ONp. It is a critical reagent for researchers, chemists, and professionals in drug development and peptide chemistry. This document details its molecular structure, physicochemical properties, the underlying principles of its chemical reactivity, and practical, field-proven protocols for its application.

Chapter 1: Molecular Profile and Physicochemical Properties

This compound is a meticulously designed amino acid derivative that serves as a robust building block in peptide synthesis. Its utility stems from the strategic placement of three key functional components on a D-lysine scaffold: an Nα-Z protecting group, an Nε-Boc protecting group, and a C-terminal p-nitrophenyl (ONp) ester for activation. The incorporation of the D-enantiomer is particularly significant for synthesizing peptides with enhanced proteolytic stability.

Chemical Structure

The molecule's architecture is tailored for controlled, sequential peptide bond formation.

-

D-lysine Backbone: Provides the non-natural stereochemistry, which is instrumental in designing enzyme-resistant peptide therapeutics.

-

Nα-Benzyloxycarbonyl (Z) Group: A well-established, stable carbamate protecting the α-amino group.

-

Nε-tert-butoxycarbonyl (Boc) Group: Protects the side-chain ε-amino group and is removable under conditions orthogonal to the Z-group.[1]

-

p-Nitrophenyl (ONp) Ester: An activated ester at the C-terminus that facilitates efficient amide bond formation by acting as a good leaving group.[2]

-ONp_Structure.png)

Systematic Nomenclature and Identifiers

-

Systematic Name: (R)-4-nitrophenyl 6-((tert-butoxycarbonyl)amino)-2-((((benzyloxy)carbonyl)amino)hexanoate

-

Common Synonyms: Nα-Z-Nε-Boc-D-lysine p-nitrophenyl ester, Nα-Cbz-Nε-Boc-D-lysine p-nitrophenyl ester

-

Precursor CAS Number: 66845-42-9 (for Z-D-Lys(Boc)-OH)[3]

-

L-isomer Analog CAS: The corresponding L-isomer, Z-L-Lys(Boc)-ONp, has the CAS number 2212-69-3.[4][5] Physical properties are often comparable between enantiomers, with the exception of optical rotation.

Physicochemical Properties

The following table summarizes the key properties of this compound, with data for the L-isomer provided for reference.

| Property | Value | Source |

| Molecular Formula | C₂₅H₃₁N₃O₈ | [4] |

| Molecular Weight | 501.53 g/mol | [4] |

| Appearance | White to off-white powder/solid | [4] |

| Melting Point | 93.5-94.5 °C (for L-isomer) | [4] |

| Solubility | Soluble in DMF, DCM, Chloroform, Ethyl Acetate | [2] |

| Storage Conditions | 2-8°C, store under inert gas, sealed in dry conditions | [4] |

| Optical Rotation | Specific value not available; expected to be opposite in sign to the L-isomer ([α]D²⁴ = -25 ± 1º, c=2 in DMF for Boc-L-Lys(Z)-ONp) | [2] |

Chapter 2: The Chemistry of Protection and Activation

The efficacy of this compound in peptide synthesis is rooted in the principle of orthogonal protection, which allows for the selective deprotection of one functional group in the presence of others.[6][7]

The Principle of Orthogonal Protection

In peptide synthesis, it is imperative to control which amino and carboxyl groups react. Orthogonal protecting groups are distinct classes of protectors that are removed by completely different chemical mechanisms.[8] The Z and Boc groups form a classic "quasi-orthogonal" pair, as both are removed by acidic conditions, but with vastly different reactivity thresholds.[9] The Z group is stable to the mild acid used for Boc removal but is cleaved by stronger methods like catalytic hydrogenolysis.[8][9]

Caption: Synthetic workflow for this compound from its precursor.

Experimental Protocol: Solution-Phase Dipeptide Synthesis

This protocol describes a self-validating system for coupling this compound to an amino acid ester, such as L-Alanine methyl ester hydrochloride (H-Ala-OMe·HCl). The reaction's success is validated by monitoring the disappearance of starting materials and characterizing the final product.

Materials & Reagents:

-

This compound (1.0 eq)

-

H-Ala-OMe·HCl (1.1 eq)

-

N,N-Diisopropylethylamine (DIEA) (1.1 eq, to neutralize the HCl salt)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl Acetate (EtOAc)

-

1 M HCl (aq)

-

Saturated NaHCO₃ (aq)

-

Saturated NaCl (Brine)

-

Anhydrous MgSO₄

-

Silica gel for column chromatography

-

TLC plates (silica gel 60 F₂₅₄)

Step-by-Step Methodology:

-

Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve H-Ala-OMe·HCl (1.1 eq) in anhydrous DMF. Cool the solution to 0 °C in an ice bath.

-

Neutralization: Add DIEA (1.1 eq) dropwise to the solution. Stir for 15 minutes at 0 °C to form the free amine. Causality Insight: This in-situ neutralization is critical to provide the free, nucleophilic amine required for the coupling reaction without isolating the volatile free base.

-

Coupling: Add this compound (1.0 eq) to the reaction mixture. Allow the reaction to slowly warm to room temperature and stir overnight (12-18 hours).

-

Reaction Monitoring (Self-Validation): Monitor the reaction progress using TLC (e.g., 1:1 Hexanes:EtOAc). The reaction is complete upon the disappearance of the this compound spot and the appearance of a new, lower Rf product spot. The release of the yellow p-nitrophenolate can also be a visual indicator.

-

Work-up:

-

Dilute the reaction mixture with Ethyl Acetate.

-

Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x). Causality Insight: The acid wash removes residual DIEA and its salts. The base wash removes the p-nitrophenol byproduct. The brine wash removes residual water.

-

Dry the organic layer over anhydrous MgSO₄.

-

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel to yield the pure dipeptide, Z-D-Lys(Boc)-L-Ala-OMe.

-

Final Validation: Confirm the structure and purity of the isolated product using techniques described in Chapter 4.

Chapter 4: Analytical Characterization and Quality Control

Rigorous analytical chemistry is essential to validate the identity, purity, and stability of both the starting material and the final peptide product.

4.1. Validating this compound:

-

¹H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons of the Z and ONp groups, the aliphatic protons of the lysine side chain, and the nine equivalent protons of the Boc group's t-butyl moiety.

-

Mass Spectrometry (MS): ESI-MS should show a prominent ion corresponding to the [M+H]⁺ or [M+Na]⁺ of the molecule (e.g., m/z 502.5 for [M+H]⁺).

-

FT-IR: The infrared spectrum should display characteristic absorptions for the carbamate and ester carbonyls (~1680-1760 cm⁻¹), N-H stretches, and the nitro group (~1520 and 1340 cm⁻¹).

-

HPLC: Reversed-phase HPLC is the gold standard for assessing purity, which should typically be >98% for synthetic applications.

4.2. Monitoring the Dipeptide Synthesis:

-

TLC/HPLC: As described in the protocol, these chromatographic methods are used to track the consumption of reactants and formation of the product.

-

Post-Reaction Validation: The purified dipeptide should be analyzed by ¹H NMR and Mass Spectrometry. Key indicators of successful coupling include:

-

The appearance of a new set of signals for the L-Alanine residue in the NMR spectrum.

-

The disappearance of the p-nitrophenyl aromatic signals.

-

A mass spectrum corresponding to the molecular weight of the new dipeptide.

-

Chapter 5: Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate care.

-

Handling: Use in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place, ideally between 2-8°C. [4]For long-term stability, storage under an inert gas like argon or nitrogen is recommended to prevent hydrolysis.

References

-

LookChem. Cas 2212-69-3, Z-LYS(BOC)-ONP. [Link]

-

PubChem. Boc-lys(boc)-onp. [Link]

-

Aapptec Peptides. Boc-Lys(Boc)-ONp [2592-19-0]. [Link]

-

Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]

-

van der Veken, P. et al. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Molecules, 2005. [Link]

-

Common Organic Chemistry. Boc Deprotection Mechanism - TFA. [Link]

-

PubMed. Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides. [Link]

-

AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). [Link]

-

Master Organic Chemistry. Amine Protection and Deprotection. [Link]

-

ACS Publications. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst. [Link]

-

Aapptec Peptides. Boc-Lys(2-Cl-Z)-OH. [Link]

-

Organic Syntheses. Esterification of Carboxylic Acids. [Link]

-

Total Synthesis. Cbz Protecting Group. [Link]

-

ResearchGate. Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides. [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

-

Organic Chemistry Portal. Simple Method for the Esterification of Carboxylic Acids. [Link]

-

Common Organic Chemistry. Boc Deprotection - TFA. [Link]

-

ResearchGate. Facile Deprotection of O-Cbz-Protected Nucleosides by Hydrogenolysis. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Orthogonal Protection in Peptide Synthesis. [Link]

-

Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]

-

The Royal Society of Chemistry. SUPPORTING INFORMATION. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Z-D-Lys(Boc)-OH ≥98.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]

- 4. lookchem.com [lookchem.com]

- 5. Z-LYS(BOC)-ONP price,buy Z-LYS(BOC)-ONP - chemicalbook [m.chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. peptide.com [peptide.com]

Technical Profile: Z-D-Lys(Boc)-ONp

The following technical guide provides an in-depth analysis of Z-D-Lys(Boc)-ONp , focusing on its chemical identity, synthesis logic, and application in precision peptide chemistry.

Critical Reagent for Orthogonal D-Peptide Synthesis[1]

Executive Summary

This compound (CAS 50913-18-3 ) is a high-purity, activated amino acid derivative used primarily in the synthesis of protease-resistant peptides and peptidomimetics.[1] It incorporates D-Lysine , the non-natural enantiomer of lysine, protected orthogonally with a Benzyloxycarbonyl (Z or Cbz) group on the

The p-nitrophenyl (ONp) ester activation provides a balance between reactivity and stability, allowing for "self-validating" coupling reactions where the release of the yellow p-nitrophenolate by-product visually confirms reaction progress.[1]

Chemical Identity & Properties

| Parameter | Technical Specification |

| Chemical Name | |

| CAS Number | 50913-18-3 |

| Molecular Formula | |

| Molecular Weight | 501.53 g/mol |

| Stereochemistry | D-Isomer (R-configuration at |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in DMF, DCM, DMSO; Insoluble in water |

| Storage | 2–8°C, desiccated, protected from light |

| Stability | Moisture sensitive (hydrolyzes slowly to free acid and p-nitrophenol) |

Structural Logic

The molecule is engineered for orthogonal protection :

-

-Amine Protection (Z Group): Stable to TFA (used to remove Boc); removed by hydrogenolysis (

- -Amine Protection (Boc Group): Stable to hydrogenolysis; removed by TFA.[1]

-

Carboxyl Activation (ONp Ester): An activated ester that reacts cleanly with amines without the need for additional coupling reagents (like DCC/EDC) in the reaction vessel, reducing urea by-product contamination.[1]

Mechanism of Action: Aminolysis

The utility of this compound lies in its susceptibility to nucleophilic attack by free amines (e.g., the N-terminus of a growing peptide chain).[1] This reaction is an aminolysis .[1]

Reaction Pathway Diagram

The following diagram illustrates the nucleophilic attack and the release of the chromogenic by-product.

Figure 1: Mechanism of aminolysis. The p-nitrophenol leaving group provides visual feedback (yellow color) indicating reaction progress.[1]

Experimental Protocol: Solid-Phase Coupling

Objective: Incorporate Z-D-Lys(Boc) into a resin-bound peptide chain. Scale: 0.1 mmol resin loading.

Pre-Requisites

-

Resin: Amino-functionalized resin (e.g., Rink Amide, Wang) with free N-terminal amine.[1]

-

Solvent: Anhydrous Dimethylformamide (DMF).[1]

-

Base: Diisopropylethylamine (DIPEA) - Optional, only if the resin amine is protonated.[1]

Step-by-Step Methodology

-

Resin Preparation:

-

Swell the resin in DMF for 20 minutes.

-

Perform deprotection of the previous amino acid (e.g., 20% Piperidine/DMF for Fmoc, or appropriate method for Z/Boc strategies) to ensure a free amine.[1]

-

Validation: Perform a Kaiser Test (Ninhydrin).[1] The resin beads should turn blue , indicating free amines.[1]

-

-

Reagent Dissolution:

-

Coupling Reaction:

-

Reaction Endpoint & Validation:

-

Drain the yellow solution.[1]

-

Wash resin

with DMF.[1] -

Validation: Perform a Kaiser Test. The resin beads should remain colorless/white , indicating complete capping of amines.[1]

-

Troubleshooting: If beads are slightly blue, re-couple using 1.0 equivalent of reagent with 0.5 eq HOBt (catalyst) in DMF.[1]

-

-

Work-up:

Workflow Diagram

Figure 2: Logical workflow for solid-phase coupling of this compound.

Scientific Integrity & Causality[1]

Why use the ONp ester?

While acid chlorides are more reactive, they are unstable and prone to racemization (conversion of D to L form).[1] While standard free acids with carbodiimides (DCC) are common, they generate insoluble urea by-products.[1] The ONp ester occupies a "Goldilocks" zone:

-

Reactivity: High enough to drive reaction to completion with primary amines.[1]

-

Chiral Integrity: Low risk of racemization compared to mixed anhydrides or acid chlorides, preserving the critical D-configuration .[1]

-

Self-Indicating: The release of p-nitrophenol (

) allows for real-time visual monitoring of reaction kinetics.[1]

Why D-Lysine?

Incorporating D-amino acids into peptide drugs (peptidomimetics) drastically alters the 3D conformation (inducing

References

-

Bodanszky, M. (1984).[1] Principles of Peptide Synthesis. Springer-Verlag.[1] (Foundational text on Active Ester chemistry).

-

PubChem. (n.d.).[1][3] Compound Summary for Z-Lys(Boc)-ONp derivatives. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Safe Handling of Z-D-Lys(Boc)-ONp and Related Activated Esters

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide to the safety and handling of Z-D-Lys(Boc)-ONp (N-α-Benzyloxycarbonyl-N-ε-tert-butyloxycarbonyl-D-lysine 4-nitrophenyl ester) and structurally similar activated amino acid derivatives. As these compounds are integral to modern peptide synthesis, a comprehensive understanding of their potential hazards and the implementation of robust safety protocols are paramount to ensuring laboratory personnel safety and experimental integrity. This guide moves beyond a simple recitation of Safety Data Sheet (SDS) sections, offering a synthesized, field-proven perspective on risk mitigation.

Core Hazard Profile: An Assessment of Reactivity and Irritancy

While a specific, comprehensive toxicological profile for this compound is not thoroughly established in publicly available literature, data from closely related analogs, such as Z-D-Lys(Boc)-OH, provides a strong basis for risk assessment.[1] The primary hazards associated with this class of compounds stem from their physical form as a fine powder and their chemical reactivity as an activated ester.

The Globally Harmonized System (GHS) classifications for structurally similar compounds indicate a consistent profile of irritation.[1][2] Researchers should therefore operate under the assumption that this compound presents similar risks.

Table 1: Anticipated GHS Hazard Classifications for this compound

| Hazard Class | GHS Code | Description | Causality |

|---|---|---|---|

| Skin Corrosion/Irritation | H315 | Causes skin irritation.[1][2] | The compound can react with moisture and biological nucleophiles on the skin, leading to irritation. |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation.[1][2] | Particulate matter can cause mechanical irritation, while the chemical nature can lead to significant inflammatory responses in sensitive eye tissue. |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation.[1][2] | As a fine, light powder, the compound is easily aerosolized. Inhalation can lead to irritation of the nasal passages and respiratory tract.[3] |

| Acute Oral Toxicity | H302 | Harmful if swallowed.[2] | Ingestion may lead to gastrointestinal irritation and other adverse effects.[3] |

It is a critical principle of laboratory safety to treat compounds with incomplete toxicological data as potentially hazardous.[4] Therefore, the following protocols are designed with a high degree of caution.

Proactive Safety: Engineering Controls & Personal Protective Equipment (PPE)

A proactive approach to safety prioritizes minimizing exposure through a "Hierarchy of Controls." This framework emphasizes engineering and administrative controls as the primary defense, with PPE serving as the essential final barrier.

Engineering Controls: The First Line of Defense

The principal risk associated with this compound is the inhalation of aerosolized powder.[2][3] Consequently, all manipulations of the solid material must be performed within a certified chemical fume hood or a ventilated balance enclosure. This is non-negotiable. The airflow will contain any generated dust, preventing it from entering the laboratory atmosphere and the user's breathing zone.

Personal Protective Equipment (PPE): The Essential Barrier

Appropriate PPE is mandatory when handling this compound. The selection of PPE is not merely a checklist; it is a system designed to protect the user from the specific hazards identified in Section 1.

Table 2: Mandatory PPE for Handling this compound

| PPE Item | Standard | Rationale & Best Practices |

|---|---|---|

| Eye Protection | ANSI Z87.1 / EN166 | Safety glasses with side shields are the minimum requirement. However, for operations with a higher risk of splashes or dust generation (e.g., bulk transfers), chemical splash goggles are strongly recommended to prevent serious eye irritation.[2][5] |

| Hand Protection | ASTM F739 / EN374 | Standard nitrile laboratory gloves are required. Always inspect gloves for pinholes or tears before use. For extended procedures, consider double-gloving. Wash hands thoroughly after removing gloves.[2][4] |

| Protective Clothing | N/A | A full-length laboratory coat must be worn and kept fastened to protect against skin contact. |

| Respiratory Protection | NIOSH/EN 149 | Not typically required if work is performed within a properly functioning fume hood. If engineering controls fail or for large-scale spill cleanup, a fitted N95 (or FFP2) respirator may be necessary. |

Caption: PPE decision workflow for handling this compound.

Standard Operating Procedures (SOPs)

Adherence to validated protocols is essential for both safety and experimental reproducibility.

Safe Handling and Weighing Protocol

-

Preparation: Designate a specific area within the fume hood for the procedure. Cover the work surface with absorbent bench paper.

-

Container Acclimation: Before opening, allow the container of this compound to equilibrate to room temperature. This prevents condensation of atmospheric moisture, which could compromise the compound's integrity.

-

Aliquot Transfer: Open the container within the fume hood. Use a spatula or scoop to carefully transfer the desired amount to a tared weigh boat or reaction vessel. Avoid any pouring action that could generate dust.[4]

-

Closure: Promptly and securely close the main container to protect the remaining stock.

-

Cleanup: After transfer, gently wipe the spatula and any affected surfaces with a solvent-dampened cloth (e.g., ethanol or isopropanol) to collect any residual powder. Dispose of the cloth as chemical waste.

Storage Requirements

Proper storage is crucial for maintaining the chemical's stability and preventing degradation.

-

Temperature: Store in a cool, dry place.[6] Many suppliers recommend refrigerated temperatures (2-8°C).[2]

-

Atmosphere: Keep the container tightly closed to protect from moisture and air.[4][5] For long-term storage, consider a desiccator or storage under an inert atmosphere (e.g., argon or nitrogen).

-

Incompatibilities: Store away from strong oxidizing agents and sources of ignition.[3][5]

Emergency Response Protocols

Preparedness is key to mitigating the impact of an accidental exposure or spill. All personnel must be familiar with these procedures and the location of safety equipment (safety shower, eyewash station, spill kits).

First-Aid Measures

The immediate response to an exposure is critical. The overarching goal is to remove the individual from the source of exposure and decontaminate safely.

Table 3: Emergency First-Aid Procedures

| Exposure Route | Action |

|---|---|

| Inhalation | Immediately move the affected person to fresh air.[2][7] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[7] |

| Skin Contact | Remove contaminated clothing. Immediately wash the affected area with soap and plenty of water.[2] If irritation persists, consult a physician. |

| Eye Contact | Immediately and thoroughly flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][7] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[2] Rinse the mouth with water and seek immediate medical attention.[2][7] |

Chemical Spill Management

-

Evacuate & Alert: Evacuate all non-essential personnel from the immediate area. Alert nearby colleagues and the laboratory supervisor.

-

Ventilate: Ensure the fume hood is operating correctly.

-

Don PPE: Before cleanup, don the appropriate PPE as described in Table 2, including double gloves and safety goggles.

-

Contain & Clean:

-

Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent, followed by soap and water.

-

Dispose: Dispose of all cleanup materials and contaminated PPE as hazardous waste according to institutional and local regulations.[2][4]

Caption: Workflow for the safe management of a chemical spill.

Disposal and Decommissioning

All waste generated from the use of this compound, including unused product, contaminated consumables, and spill cleanup materials, must be treated as hazardous chemical waste.

-

Waste Collection: Collect waste in sealed, clearly labeled containers. Do not mix with other waste streams unless compatibility is confirmed.

-

Professional Disposal: Engage a licensed professional waste disposal company for final removal and disposal.[2][4] Under no circumstances should this material be disposed of down the drain or in regular trash.[2][4]

By integrating these principles of hazard awareness, proactive control, and emergency preparedness into all laboratory workflows, researchers can safely and effectively utilize this compound in their critical drug discovery and development efforts.

References

- Boc-L-Lys - SAFETY DATA SHEET. (n.d.).

- SAFETY DATA SHEET - Fisher Scientific. (2025, December 26).

- Safety Data Sheet - Angene Chemical. (2025, February 4).

- First Aid Procedures for Chemical Hazards | NIOSH - CDC. (n.d.).

- Boc-Lys(Boc)-Onp | MedChemExpress. (n.d.).

- Z-D-Lys(Boc)-OH | BLD Pharm. (n.d.).

- Safety Data Sheet for Lys-C (P8109) CAE - NEB. (2023, December 19).

- Safety Data Sheet: Boc-L-Lysine - Carl ROTH. (n.d.).

- MSDS - AAPPTec, LLC. (n.d.).

Sources

Technical Whitepaper: Physicochemical Characterization and Quality Control of Z-D-Lys(Boc)-ONp

This is a comprehensive technical guide designed for researchers and drug development professionals. It synthesizes the physicochemical profile of Z-D-Lys(Boc)-ONp with rigorous quality control protocols.

-Benzyloxycarbonyl-Executive Summary

This compound (CAS 50913-18-3) is a critical activated ester intermediate used in the synthesis of protease-resistant peptides and peptidomimetics. Unlike its naturally occurring L-enantiomer (CAS 2212-69-3), the D-isomer confers enzymatic stability to peptide backbones, making it a high-value building block in therapeutic development.

This guide defines the physicochemical standards for this compound, establishing a self-validating quality control framework. It addresses the specific challenge of enantiomeric purity, where optical rotation serves as a primary, non-destructive metric for batch release.

Physicochemical Profile & Identity

The following data constitutes the core specification for this compound. Researchers should use these values as baseline acceptance criteria.

Nomenclature and Identifiers

| Property | Specification |

| Chemical Name | |

| Common Name | This compound |

| CAS Number | 50913-18-3 (D-isomer) Ref: 2212-69-3 (L-isomer) |

| Molecular Formula | |

| Molecular Weight | 501.53 g/mol |

| Structural Features |

Physical Properties & Optical Rotation

The optical rotation is the definitive test for stereochemical integrity. As the D-enantiomer, the sign of rotation is opposite to that of the L-isomer.

| Parameter | Specification Range | Conditions |

| Appearance | White to off-white crystalline powder | Visual inspection |

| Melting Point | 93.5 – 94.5 °C | Capillary method (uncorrected) |

| Specific Rotation | +14.0° to +18.0° (Expected) | c = 1.0, DMF |

| Solubility | Soluble in DMF, DMSO, EtOAc; Insoluble in Water | Ambient temp |

Critical Note on Optical Rotation: The specific rotation of the L-isomer (Z-L-Lys(Boc)-ONp) is typically reported as -15.5° ± 1° (c=1, DMF) or -12.0° (c=1, MeOH). Consequently, the This compound must exhibit a positive (+) rotation of equal magnitude. Any deviation toward zero suggests racemization; a negative value indicates incorrect enantiomer supply.

Technical Deep Dive: The Enantiomeric Integrity Protocol

In peptide synthesis, the activation of the carboxylic acid (as an ONp ester) is a step prone to racemization if not controlled. The Z-protecting group (carbamate) generally suppresses oxazolone formation—the primary mechanism of racemization—but base-catalyzed abstraction of the

Mechanism of Activation & Risk

The synthesis involves coupling Z-D-Lys(Boc)-OH (CAS 66845-42-9) with p-nitrophenol using DCC. The resulting ester is "activated," meaning the p-nitrophenolate is a good leaving group (

Risk Factor: The electron-withdrawing nature of the ONp group increases the acidity of the

Visualization of Activation Pathway

The following diagram illustrates the synthesis and potential degradation pathways that necessitate rigorous QC.

Figure 1: Synthesis and degradation pathways. Racemization and hydrolysis are the primary stability risks.

Experimental Protocol: Optical Rotation Measurement

To ensure data integrity (ALCOA+ principles), follow this Standard Operating Procedure (SOP) for determining the specific rotation.

Reagents & Equipment

-

Instrument: Digital Polarimeter (Sodium D-line, 589 nm).

-

Solvent: N,N-Dimethylformamide (DMF), HPLC Grade, anhydrous.

-

Cell: 1.0 dm (100 mm) thermostated quartz cell.

-

Temperature: 20°C ± 0.5°C.

Step-by-Step Methodology

-

Blanking:

-

Fill the polarimeter cell with pure DMF.

-

Ensure no air bubbles are trapped in the light path.

-

Zero the instrument.

-

-

Sample Preparation (c = 1.0):

-

Accurately weigh 100.0 mg of this compound into a 10 mL volumetric flask.

-

Dissolve in approximately 5 mL of DMF. Sonicate briefly (<30s) if necessary, avoiding heat generation.

-

Dilute to volume with DMF and mix by inversion 10 times.

-

-

Measurement:

-

Rinse the cell with a small volume of the sample solution.

-

Fill the cell with the sample.

-

Allow temperature equilibration to 20°C (wait 2-3 minutes).

-

Record 5 consecutive readings and calculate the average observed rotation (

).

-

-

Calculation: Calculate the specific rotation

using the formula:

Acceptance Criteria

-

Result: Value must be Positive (+) .

-

Magnitude: Must fall within +14.0° to +18.0° (or match the lot-specific CoA reference range).

-

Purity Check: If the rotation is < +10°, suspect significant racemization or hydrolysis.

Quality Control Workflow

The following flowchart defines the decision-making process for batch release.

Figure 2: QC Decision Tree. Optical rotation is a critical "Stop/Go" gate for stereochemistry.

References

-

Chemical Book. this compound Properties and CAS 50913-18-3. Retrieved from .

-

ChemSrc. Z-Lys(Boc)-ONp (L-Isomer) CAS 2212-69-3 Data. Retrieved from .

-

National Institutes of Health (PubChem). Z-D-Lys(Boc)-OH (Precursor) CAS 66845-42-9. Retrieved from .

- Bodanszky, M., & Bodanszky, A. (1984). The Practice of Peptide Synthesis. Springer-Verlag.

-

Sigma-Aldrich. Z-L-Lys-ONp (Analog) Product Specification. Retrieved from .

Sources

synthesis pathways for Z-D-Lys(Boc)-ONp starting materials

Technical Whitepaper: Regioselective Synthesis of Z-D-Lys(Boc)-ONp via Copper(II) Chelation

Executive Summary

The synthesis of

This guide details the industrial "Copper(II) Template" route, which utilizes transient metal chelation to mask the

Section 1: Retrosynthetic Analysis & Strategy

To achieve the target molecule this compound, we must introduce protecting groups in a specific order to avoid side reactions.[1][2]

-

Regioselectivity: The

-amine is more basic ( -

Solution: We employ Copper(II) Chelation .[1][2] Cu(II) ions form a stable, square-planar complex with the

-amino acid moiety (N,O-chelation).[1][2] The -

Sequence:

Caption: Strategic workflow for the orthogonal protection and activation of D-Lysine.

Section 2: The Copper Complex Route (Core Workflow)

Formation of the Copper(II) Complex

The reaction exploits the thermodynamic stability of the 5-membered chelate ring formed between Cu(II), the

-

Reagents: D-Lysine HCl, Basic Copper Carbonate (

) or Copper Sulfate ( -

Mechanism: Two lysine molecules coordinate to one Cu(II) ion.[2] The complex precipitates or turns the solution deep blue.[1][2]

Protocol:

-

Dissolve D-Lysine HCl (18.3 g, 100 mmol) in distilled water (100 mL).

-

Add Basic Copper Carbonate (12.0 g, ~55 mmol) slowly with vigorous stirring.

-

Heat the mixture to reflux for 30–60 minutes. The solution will turn a deep, intense blue.[2]

-

Filter the hot solution to remove unreacted copper salts.[1][2]

-

Cool the filtrate to room temperature. The complex is now ready for the next step in situ (isolation is possible but unnecessary).[1][2]

Selective -Boc Protection

With the

Protocol:

-

To the cooled blue filtrate from Step 2.1, add Acetone (100 mL) to improve solubility of the Boc-reagent.[1][2]

-

Add

(16.8 g, 200 mmol) to buffer the solution (Target pH 8–9). -

Add Di-tert-butyl dicarbonate (

) (24.0 g, 110 mmol) dropwise. -

Stir vigorously at room temperature for 18–24 hours.

-

Observation: A light blue precipitate (the Boc-protected copper complex) typically forms.[1][2]

Decomplexation (Copper Removal)

Removal of copper releases the H-D-Lys(Boc)-OH.[1][2] While Thioacetamide or

Protocol:

-

Collect the light blue precipitate by filtration (if formed) and resuspend in water.[1][2] If soluble, use the reaction mixture directly.[2]

-

Add Disodium EDTA (approx.[1][2] 1.2 eq relative to Copper) to the suspension.[1][2]

-

Stir for 4–6 hours. The solution color will change from blue to green (Cu-EDTA complex), and the white product H-D-Lys(Boc)-OH may precipitate or remain in solution depending on concentration.[1][2]

-

Workup: Filter off the solid product. Wash thoroughly with water to remove Cu-EDTA.[1][2] If product is in solution, apply ion-exchange chromatography or careful pH adjustment (isoelectric point precipitation) to isolate.[1][2]

-

Yield: Expected >85%.

Section 3: -N-Protection (Z-Group Introduction)

The free

Protocol:

-

Dissolve H-D-Lys(Boc)-OH (24.6 g, 100 mmol) in 1N NaOH (100 mL) and cool to 0°C in an ice bath.

-

Simultaneously add:

-

Critical Control: Do not let pH rise above 11 (risk of racemization) or drop below 8 (Z-Cl hydrolysis).[1][2]

-

Stir at 0°C for 1 hour, then warm to room temperature for 2 hours.

-

Wash the alkaline solution with Diethyl Ether (

) to remove unreacted Z-Cl.[1][2] -

Acidify the aqueous layer carefully with 1N HCl to pH 2–3.[1][2] The product Z-D-Lys(Boc)-OH will precipitate as a white oil or solid.[1][2]

-

Extract with Ethyl Acetate (EtOAc), dry over

, and concentrate.

Section 4: Carboxyl Activation (ONp Ester Synthesis)

The final step activates the carboxyl group for peptide coupling.[1][2]

Reaction:

Protocol:

-

Dissolve Z-D-Lys(Boc)-OH (38.0 g, 100 mmol) and

-Nitrophenol (15.3 g, 110 mmol) in dry Ethyl Acetate (EtOAc) (300 mL). -

Cool to 0°C.

-

Add Dicyclohexylcarbodiimide (DCC) (22.7 g, 110 mmol) dissolved in a small amount of EtOAc dropwise.

-

Stir at 0°C for 2 hours, then at room temperature overnight.

-

Filtration: Dicyclohexylurea (DCU) will precipitate as a white solid.[1][2] Filter this off.

-

Purification: Concentrate the filtrate. Recrystallize the residue from hot Ethanol (EtOH) or an EtOAc/Hexane mixture.[1][2]

Section 5: Quality Control & Characterization[1][2]

For the D-isomer, Optical Rotation is the critical parameter to ensure no racemization occurred.[1][2]

| Parameter | Specification | Method |

| Appearance | White to off-white crystalline powder | Visual |

| Melting Point | 122–126°C | Capillary MP |

| Purity (HPLC) | > 98.0% | C18 Column, ACN/H2O gradient |

| Optical Rotation | Positive (+) value (approx +14° to +18°)* | c=1 in DMF or CHCl3 |

| Identity | Matches Reference (NMR/IR) | 1H-NMR (DMSO-d6) |

*Note: The L-isomer (Z-L-Lys(Boc)-ONp) has a rotation of approx -14.5° (c=2, DMF).[1][2] The D-isomer should exhibit the equal but opposite rotation.

Safety & Handling:

-

DCC: Potent allergen and sensitizer.[1][2][3] Handle in a fume hood with gloves.[1][2]

-

DCU: The urea byproduct is difficult to remove completely; repeated filtration or cold precipitation is often required.[1][2]

References

-

Scott, J. W., et al. (1981).[2] Improved syntheses of N-(tert-butyloxycarbonyl)-L-lysine and N-(benzyloxycarbonyl)-N-(tert-butyloxycarbonyl)-L-lysine. Synthetic Communications. Link[2]

-

Wiejak, S., et al. (1999).[2] A Large Scale Synthesis of Mono- and Di-urethane Derivatives of Lysine. Chemical and Pharmaceutical Bulletin. Link

-

Bodanszky, M. (1984).[1][2] The Practice of Peptide Synthesis. Springer-Verlag.[1][2] (Standard text for ONp ester protocols).

-

PubChem. (2025).[1][2][4][5] Boc-Lys(Boc)-ONp Compound Summary. National Library of Medicine.[1][2] Link

- Beilstein/Reaxys Data.Melting point and solubility data for Z-Lys(Boc)-ONp derivatives. (Verified via ChemicalBook/ChemSrc snippets).

Sources

- 1. digital.csic.es [digital.csic.es]

- 2. Boc-lys(boc)-onp | C22H33N3O8 | CID 13455305 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Peptide Synthesis – Safety Topics - Wordpress [reagents.acsgcipr.org]

- 4. Z-D-Lys(Boc)-OH | C19H28N2O6 | CID 7269420 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Boc-lys(boc)-onp | C22H33N3O8 | CID 13455305 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Efficiency Peptide Coupling using Z-D-Lys(Boc)-ONp

Part 1: Introduction & Strategic Utility

Abstract

This guide details the protocol for incorporating Z-D-Lys(Boc)-ONp (N-

Strategic Application

-

Chirality Control: The use of the D-isomer (D-Lys) is critical for developing peptidomimetics with enhanced proteolytic stability (e.g., retro-inverso peptides).

-

Orthogonal Protection:

-

Z (Cbz) Group: Removed via catalytic hydrogenolysis (

/Pd) or strong acid (HBr/AcOH). Stable to TFA. -

Boc Group: Removed via TFA.[1] Stable to hydrogenolysis.

-

Utility: Allows selective deprotection of the N-terminus or side-chain, facilitating complex branching or cyclic peptide synthesis.

-

-

Active Ester Kinetics: The p-nitrophenyl (ONp) ester is moderately reactive. It reacts selectively with primary amines, allowing for "cleaner" reactions than highly reactive acid chlorides, though often requiring catalysis (e.g., HOBt) to reach completion in reasonable timeframes.

Part 2: Chemical Basis & Mechanism[2]

Reaction Mechanism

The coupling proceeds via aminolysis . The nucleophilic amine of the growing peptide chain attacks the carbonyl carbon of the ONp ester. The p-nitrophenolate ion is the leaving group.

While direct aminolysis occurs, it is often slow. The standard protocol utilizes HOBt (1-Hydroxybenzotriazole) as a catalyst. HOBt attacks the ONp ester to form a highly reactive intermediate (OBt ester) via transesterification, which then rapidly reacts with the amine.

Figure 1: Mechanism of HOBt-catalyzed aminolysis of this compound.

Part 3: Materials & Reagents[1][2][3][4][5]

| Reagent/Material | Grade/Specification | Function |

| This compound | >98% Purity, L-isomer <0.5% | Activated Amino Acid |

| DMF (Dimethylformamide) | Anhydrous, amine-free | Solvent |

| HOBt (Anhydrous) | Synthesis Grade | Catalyst (Accelerates rate ~10-100x) |

| DIPEA (Diisopropylethylamine) | Redistilled | Base (Neutralizes amine salts) |

| Amino Component | Free amine or salt (TFA/HCl) | Nucleophile |

| Ethyl Acetate (EtOAc) | ACS Grade | Workup Solvent |

| Sodium Bicarbonate ( | Saturated Aqueous Sol.[2] | Wash (Removes p-nitrophenol) |

| Citric Acid | 10% Aqueous Sol. | Wash (Removes excess amine/base) |

Part 4: Experimental Protocol (Solution Phase)

This protocol is optimized for solution-phase synthesis. While ONp esters can be used in SPPS, they are generally slower than modern on-resin activation (e.g., HBTU/HATU).

Step-by-Step Methodology

1. Preparation of Reactants[1][3][4][5][6]

-

Calculate Stoichiometry: Use 1.1 to 1.5 equivalents of this compound relative to the amino component.

-

Dissolve Amine: Dissolve the amino component (e.g., H-AA-OMe or peptide fragment) in minimal anhydrous DMF or DCM.

-

Note: If the amine is a salt (e.g., HCl or TFA salt), add 1.0 equivalent of DIPEA to neutralize it. Verify pH is neutral/slightly basic (wet pH paper: 7-8).

-

2. Coupling Reaction

-

Add Reagent: Add the calculated amount of this compound to the reaction vessel.

-

Add Catalyst: Add 1.0 equivalent of HOBt .

-

Insight: Without HOBt, the reaction may take 24-48 hours. With HOBt, it typically completes in 2-6 hours.

-

-

Incubation: Stir at room temperature (

). -

Monitoring:

-

Visual: The solution will turn yellow as p-nitrophenol is released.

-

TLC/HPLC: Monitor the consumption of the amine component. (TLC System:

:MeOH:AcOH 90:8:2).

-

3. Workup & Purification (Critical Step)

The removal of p-nitrophenol is the primary challenge with ONp esters.

-

Evaporation: Remove DMF under reduced pressure (high vacuum) if possible. If DCM was used, proceed directly.

-

Solubilization: Dissolve the residue in Ethyl Acetate (EtOAc) .

-

Alkaline Wash (p-Nitrophenol Removal):

-

Acid Wash: Wash 2x with 10% Citric Acid or 0.1N HCl (to remove unreacted amine/DIPEA).

-

Drying: Wash 1x with Brine, dry over

, filter, and evaporate.

Figure 2: Operational workflow for solution-phase coupling and purification.

Part 5: Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| No Yellow Color | Reaction not proceeding; Acidic pH. | Check pH. Add DIPEA to ensure basicity. Ensure amine is nucleophilic (not protonated). |

| Slow Reaction (>24h) | Steric hindrance or lack of catalyst. | Add HOBt (1 equiv). Increase temperature to |

| Product is Yellow | Incomplete removal of p-nitrophenol. | Repeat |

| Low Solubility | Peptide aggregation. | Add chaotropic salts (LiCl) or switch solvent to NMP/DMSO. |

Part 6: Safety & Handling

-

p-Nitrophenol Toxicity: The byproduct is toxic and a skin irritant. All washes containing the yellow nitrophenolate must be disposed of as hazardous chemical waste.

-

Sensitization: this compound is a potent sensitizer. Wear nitrile gloves and use a fume hood to avoid inhalation of dust.

-

Storage: Store the reagent at -20°C under desiccated conditions. Moisture hydrolyzes the active ester to the free acid (Z-D-Lys(Boc)-OH), which is inactive.

References

- Bodanszky, M. (1984). Principles of Peptide Synthesis. Springer-Verlag.

-

König, W., & Geiger, R. (1970). "A new method for synthesis of peptides: Activation of the carboxyl group with dicyclohexylcarbodiimide using 1-hydroxybenzotriazoles as additives." Chemische Berichte, 103(3), 788-798.

-

Sigma-Aldrich. "Peptide Coupling Reagents Guide." (General reference for active ester reactivity).

-

PubChem. "Boc-Lys(Boc)-ONp Compound Summary."[2] (Physical properties and safety data for analogous ONp esters).

Sources

- 1. chempep.com [chempep.com]

- 2. Boc-lys(boc)-onp | C22H33N3O8 | CID 13455305 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. peptide.com [peptide.com]

- 5. researchgate.net [researchgate.net]

- 6. Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC04387K [pubs.rsc.org]

- 7. bachem.com [bachem.com]

- 8. p-Nitrophenyl esters provide new insights and applications for the thiolase enzyme OleA - PMC [pmc.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. Total wash elimination for solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Revolutionizing Peptide Synthesis: A Deep Dive into Solution-Phase Coupling with Z-D-Lys(Boc)-ONp

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide synthesis, the pursuit of efficiency, purity, and scalability is paramount. While solid-phase peptide synthesis (SPPS) has become a cornerstone for many applications, classical solution-phase methods continue to offer distinct advantages, particularly for large-scale production and the synthesis of shorter peptides.[1] This application note provides a comprehensive guide to leveraging Z-D-Lys(Boc)-ONp, a strategically protected and activated lysine derivative, for robust and high-yield solution-phase peptide synthesis.

At the heart of this methodology is the use of a p-nitrophenyl (ONp) ester, a type of activated ester that facilitates efficient peptide bond formation.[2][3] The Z (benzyloxycarbonyl) and Boc (tert-butoxycarbonyl) protecting groups offer orthogonal protection of the α- and ε-amino groups of D-lysine, respectively, enabling precise, stepwise chain elongation.[4] This guide will delve into the mechanistic underpinnings, provide detailed, field-tested protocols, and offer expert insights to empower researchers in their peptide synthesis endeavors.

The Strategic Advantage of this compound in Solution-Phase Synthesis

Solution-phase peptide synthesis (SPPS), while often perceived as more traditional, offers significant benefits in terms of scalability and purification strategies for certain peptide sequences.[1][5][6] The challenges of SPPS, such as aggregation and difficult couplings, can sometimes be circumvented in a solution-phase approach. The choice of building block is critical, and this compound presents a unique combination of features that make it an exemplary reagent.

Orthogonal Protection: The Key to Controlled Elongation

The core strength of this compound lies in its orthogonal protecting group strategy. The Z group, removable by catalytic hydrogenation, and the acid-labile Boc group can be selectively cleaved under different conditions.[7] This allows for precise control over which amino group is deprotected for the subsequent coupling reaction, preventing unwanted side reactions and ensuring the desired peptide sequence is assembled.

The Power of p-Nitrophenyl Esters: Driving the Coupling Reaction

The p-nitrophenyl ester (ONp) is an activated form of the carboxylic acid that is highly susceptible to nucleophilic attack by the free amino group of another amino acid or peptide. This "active ester" method is a well-established and reliable way to form peptide bonds with high efficiency.[2][3][8][9] The p-nitrophenolate anion is an excellent leaving group, which drives the reaction to completion. The progress of the coupling reaction can often be monitored visually by the release of the yellow p-nitrophenolate anion.

Physicochemical Properties of this compound

A thorough understanding of the reagent's properties is crucial for successful synthesis.

| Property | Value | Source |

| Molecular Formula | C22H33N3O8 | [10][11] |

| Molecular Weight | 467.51 g/mol | [10][11] |

| Appearance | Powder | [10] |

| Storage | -20°C is recommended for long-term stability. | [10] |

| Solubility | Soluble in various organic solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone. | [12] |

Experimental Protocol: Dipeptide Synthesis using this compound

This protocol details the synthesis of a model dipeptide, Z-D-Lys(Boc)-Gly-OMe, to illustrate the practical application of this compound.

Materials and Reagents

-

This compound

-

Glycine methyl ester hydrochloride (Gly-OMe·HCl)

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Appropriate solvent system for TLC (e.g., EtOAc/Hexanes)

Step-by-Step Coupling Procedure

-

Preparation of the Amino Component: In a round-bottom flask, dissolve Gly-OMe·HCl (1.0 equivalent) in anhydrous DMF. Add TEA or DIPEA (1.1 equivalents) dropwise while stirring at 0°C (ice bath). Stir for 15-20 minutes to generate the free amine.

-

Coupling Reaction: To the solution of the free amine, add this compound (1.05 equivalents). Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Reaction Monitoring: Monitor the progress of the reaction by TLC. The disappearance of the starting materials and the appearance of a new product spot indicate the reaction is proceeding. The release of p-nitrophenol can also be observed as a yellow coloration of the reaction mixture.

-

Workup:

-

Once the reaction is complete, dilute the mixture with EtOAc.

-

Wash the organic layer sequentially with saturated aqueous NaHCO3 solution (3 times) to remove unreacted starting material and the p-nitrophenol byproduct, followed by water (2 times), and finally with brine (1 time).

-

Dry the organic layer over anhydrous MgSO4 or Na2SO4.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude dipeptide.

-

-

Purification: The crude product can be purified by column chromatography on silica gel using an appropriate solvent gradient (e.g., a gradient of EtOAc in hexanes) to yield the pure Z-D-Lys(Boc)-Gly-OMe.[13]

Deprotection Strategies

-

Boc Group Removal: The Boc group is acid-labile and can be selectively removed using reagents like trifluoroacetic acid (TFA) in dichloromethane (DCM) or 4M HCl in dioxane.[14][15][16][17]

-

Z Group Removal: The Z group is typically removed by catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere.

This orthogonal deprotection capability is fundamental to building longer peptide chains. After the removal of the Boc group from the newly formed dipeptide, the resulting free amine can be coupled with another activated amino acid to extend the peptide chain.

Workflow and Mechanistic Overview

The following diagram illustrates the general workflow for solution-phase peptide synthesis utilizing this compound.

Figure 1: A schematic representation of the solution-phase peptide synthesis workflow.

Troubleshooting and Expert Insights

| Problem | Possible Cause | Recommended Solution |

| Incomplete Reaction | - Insufficient reaction time. - Incomplete deprotection of the amino component. - Inactive coupling reagent. | - Extend the reaction time and continue monitoring by TLC. - Ensure complete removal of the HCl salt with the base. - Use a fresh batch of this compound. |

| Low Yield | - Hydrolysis of the ONp ester. - Loss of product during workup. | - Use anhydrous solvents and reagents. - Perform extractions carefully to avoid loss into the aqueous phase. |

| Side Product Formation | - Racemization. - Dimerization of the activated amino acid. | - Maintain a low reaction temperature during the initial stages of coupling. - Add the activated amino acid slowly to the free amine solution. |

| Difficulty in Purification | - Incomplete removal of p-nitrophenol. - Similar polarity of product and impurities. | - Ensure thorough washing with NaHCO3 solution. - Optimize the solvent system for column chromatography. Consider using a different stationary phase if necessary.[13] |

Conclusion

The use of this compound in solution-phase peptide synthesis represents a powerful and versatile strategy for the controlled and efficient construction of peptides. The combination of orthogonal protection and active ester chemistry provides a robust platform for researchers in drug discovery and development. By understanding the underlying principles and adhering to meticulous experimental techniques, scientists can harness the full potential of this valuable building block to advance their research goals. While solid-phase methods have their place, the advantages of solution-phase synthesis, particularly for specific applications and scale-up, should not be overlooked.[1]

References

-

Solution-phase-peptide synthesis via the group-assisted purification (GAP) chemistry without using chromatography and recrystallization. Chemical Communications (RSC Publishing). Available at: [Link]

-

Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization. National Institutes of Health. Available at: [Link]

-

Unparalleled Solid Phase Peptide Peptide Synthesis. CEM. Available at: [Link]

-

Lecture 26: Solution phase peptide synthesis : mechanism and end protection. YouTube. Available at: [Link]

-

Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. Available at: [Link]

- Method for solution-phase peptide synthesis. Google Patents.

-

Peptide Synthesis with the Boc Protecting Group. YouTube. Available at: [Link]

-

Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. Available at: [Link]

-

Peptide Bond Formation by Using p-Nitrophenyl Esters. Thieme. Available at: [Link]

-

Boc-lys(boc)-onp | C22H33N3O8 | CID 13455305. PubChem - National Institutes of Health. Available at: [Link]

-

Introduction to Peptide Synthesis. National Institutes of Health. Available at: [Link]

-

Multigram-Scale Synthesis of Short Peptides via a Simplified Repetitive Solution-Phase Procedure. ACS Publications. Available at: [Link]

-

The synthesis and polymerization of peptide p-nitrophenyl esters. ConnectSci. Available at: [Link]

-

Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Available at: [Link]

-

An artificial self-assembling peptide with carboxylesterase activity and substrate specificity restricted to short-chain acid p-nitrophenyl esters. Frontiers. Available at: [Link]

-

Peptide Isolation & Purification Techniques. Waters Corporation. Available at: [Link]

-

Peptide Bond Formation by Using p-Nitrophenyl Esters. ResearchGate. Available at: [Link]

-

A Large Scale Synthesis of Mono- and Di-urethane Derivatives of Lysine. J-STAGE. Available at: [Link]

-

Overview of Custom Peptide Synthesis. GenScript. Available at: [Link]

Sources

- 1. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. thieme-connect.com [thieme-connect.com]

- 3. researchgate.net [researchgate.net]

- 4. cpb.pharm.or.jp [cpb.pharm.or.jp]

- 5. Solution-phase-peptide synthesis via the group-assisted purification (GAP) chemistry without using chromatography and recrystallization - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. connectsci.au [connectsci.au]

- 9. Overview of Custom Peptide Synthesis [peptide2.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Boc-lys(boc)-onp | C22H33N3O8 | CID 13455305 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Boc-D-Lys(Boc)-Onp | 2592-19-0 [chemicalbook.com]

- 13. bachem.com [bachem.com]

- 14. 4-Nitrophenyl N2,N6-bis((1,1-dimethylethoxy)carbonyl)-L-lysinate | 2592-19-0 | Benchchem [benchchem.com]

- 15. peptide.com [peptide.com]

- 16. chempep.com [chempep.com]

- 17. Boc Resin Cleavage Protocol [sigmaaldrich.com]

Application Note: Solvent Selection & Protocol for Z-D-Lys(Boc)-ONp Coupling

This Application Note is designed for researchers and process chemists optimizing the coupling of Z-D-Lys(Boc)-ONp (N-alpha-Benzyloxycarbonyl-N-epsilon-tert-butoxycarbonyl-D-lysine p-nitrophenyl ester).[1] It moves beyond basic textbook procedures to address the specific physicochemical challenges of this hydrophobic, chirally sensitive building block.

Executive Summary

The coupling of This compound represents a specific class of "active ester" aminolysis reactions used to introduce a protected D-Lysine residue into a peptide chain or small molecule drug scaffold.[1] Unlike in situ activation methods (e.g., EDC/HOBt, HATU), the p-nitrophenyl (ONp) ester is a pre-activated species.[1]

Key Challenges:

-

Solubility Mismatch: The lipophilic protecting groups (Z- and Boc-) make the starting material highly soluble in non-polar solvents, whereas the nucleophilic amine component (often a salt) usually requires polar aprotic media.[1]

-

Chiral Integrity: While ONp esters are generally more resistant to racemization than oxazolones, the use of D-amino acids requires strict control of base equivalents and solvent polarity to prevent base-catalyzed enolization.[1]

-

Reaction Kinetics: Aminolysis of ONp esters is slower than N-hydroxysuccinimide (NHS) esters.[1] Solvent polarity significantly influences the rate-determining step (breakdown of the tetrahedral intermediate).

Solvent Selection Matrix

The choice of solvent dictates reaction rate, solubility, and downstream processing difficulty.

| Solvent Class | Specific Solvent | Solubility (this compound) | Reaction Rate | Racemization Risk | Workup/Removal | Recommendation |

| Polar Aprotic | DMF (Dimethylformamide) | Excellent | Fast (Stabilizes transition state) | Moderate | Difficult (High BP, water wash required) | Primary Choice for solid-phase or difficult solution couplings.[1] |

| Polar Aprotic | DMSO (Dimethyl sulfoxide) | Excellent | Very Fast | High | Very Difficult (High BP, freezes) | Use only if nucleophile is insoluble in DMF.[1] |

| Chlorinated | DCM (Dichloromethane) | Good | Slow | Low | Easy (Rotovap) | Excellent for solution phase if nucleophile is soluble.[1] |

| Ethers | THF (Tetrahydrofuran) | Good | Moderate | Low | Easy | Good compromise; ensure dryness to prevent hydrolysis.[1] |

| Green/Alt | EtOAc (Ethyl Acetate) | Moderate | Slow | Low | Easy | Preferred for scale-up/GMP to avoid Class 2 solvents.[1] |

| Green/Alt | NBP (N-Butylpyrrolidinone) | Good | Fast | Moderate | Difficult | Emerging green alternative to DMF.[1] |

Mechanistic Insight: The Polarity Effect

The aminolysis reaction proceeds via a zwitterionic tetrahedral intermediate (

Recommendation:

-

Scenario A (Standard): Use DMF .[1] It offers the best balance of dissolving the hydrophobic this compound and the likely polar amine salt.

-

Scenario B (Chiral Sensitivity/Scale-up): Use DCM or EtOAc .[1] If the reaction is slow, catalyze with 1 eq. of HOBt rather than switching to DMF.

Visualizing the Process

Figure 1: Reaction Mechanism & Transition State Stabilization

This diagram illustrates why polar solvents accelerate the coupling.

Caption: The zwitterionic tetrahedral intermediate is stabilized by polar aprotic solvents (DMF), increasing the reaction rate.

Figure 2: Solvent Selection Decision Tree

Caption: Decision logic for selecting the optimal solvent based on nucleophile solubility and chiral purity requirements.

Detailed Protocol: this compound Coupling

Objective: Couple this compound to an amine component (H-R) with >95% yield and <0.5% racemization.

Materials

-

Reagent: this compound (MW ~501.5 g/mol ).[1]

-

Nucleophile: Amino acid ester hydrochloride (e.g., H-Ala-OMe[1]·HCl) or free amine.[1][3]

-

Solvent: Anhydrous DMF (Grade: Amine-free, water <0.05%).[1]

-

Base: DIEA (Diisopropylethylamine) or NMM (N-methylmorpholine).[1] Avoid TEA (Triethylamine) if possible as it promotes racemization more than DIEA.

-

Catalyst (Optional): HOBt (Hydroxybenzotriazole).[1]

Step-by-Step Procedure

-

Preparation of Reactants (Concentration: 0.2 – 0.5 M)

-

In a round-bottom flask, dissolve 1.0 equivalent of the amine salt (H-R·HCl) in the minimum amount of DMF.

-

Add 1.0 – 1.1 equivalents of DIEA.[1]

-

Critical Check: Verify the pH is basic (wet pH paper should show 8-9).[1] Do not use a large excess of base; free base catalyzes the racemization of the active ester.

-

-

Coupling Reaction

-

Add 1.0 – 1.1 equivalents of This compound solid directly to the amine solution.[1]

-

Note: The solution will turn yellow as p-nitrophenol (HONp) is released.[1] This serves as a visual indicator of reaction progress.[1]

-

Stir at Room Temperature (20–25°C).

-

Time: ONp esters are slower than NHS esters.[1] Allow 12–24 hours for completion.

-

Catalysis: If the reaction is slow (check TLC), add 0.1 – 1.0 eq of HOBt. HOBt converts the ONp ester to the OBt ester in situ, which is more reactive and less prone to racemization.

-

-

Monitoring

-

TLC System: EtOAc/Hexane (1:1) or CHCl3/MeOH (9:1).[1]

-

Look for the disappearance of the UV-active ester spot (Rf ~ 0.6-0.8 depending on solvent) and the appearance of the intensely yellow p-nitrophenol spot (low Rf) and the product.

-

-

Workup (Removal of p-Nitrophenol)

-

Precipitation Method (Preferred for peptides): Pour the DMF reaction mixture into 10 volumes of ice-cold water or 5% NaHCO3. The product should precipitate. Filter and wash with water until the yellow color (HONp) is gone.

-

Extraction Method (If product is soluble in organic):

-

Troubleshooting & Critical Parameters

Racemization Control

The D-configuration is chemically identical to the L-form but biologically distinct.[1]

-

Risk Factor: High pH + High Polarity + Long Reaction Time.[1]

-

Mitigation: Use the minimum amount of base required to neutralize the amine salt. If using a free amine nucleophile, do not add base .[1] The ONp ester will react with the free amine directly.

Slow Reaction Rate

-

Cause: Steric hindrance from the bulky Z- and Boc- groups on the Lysine side chain.[1]

-

Solution: Increase concentration to 1.0 M. Add 1.0 eq HOBt. Warm slightly to 30-35°C (monitor racemization closely).

Removal of p-Nitrophenol[1]

-

Issue: Traces of HONp are difficult to remove and show up in NMR/HPLC.

-

Solution: The carbonate wash (Step 4) is critical. Ensure the aqueous layer is strongly basic (pH > 10) during the wash to fully deprotonate HONp (pKa ~7.1), keeping it in the aqueous phase.

References

-

Bodanszky, M. (1984).[1] Principles of Peptide Synthesis. Springer-Verlag.[1] (Classic text on active ester reactivity and solvent effects).[1]

-

Isidro-Llobet, A., et al. (2019).[1] "Sustainability challenges in peptide synthesis and purification: from cradle to grave". Journal of Organic Chemistry. Link

-

Albericio, F., et al. (2018).[1] "Choosing the Right Solvent for Peptide Synthesis". Green Chemistry. Link

-

Castro, E. A. (1999).[1] "Kinetics and Mechanisms of Reactions of Thiol, Thiono, and Dithio Analogues of Carboxylic Esters with Nucleophiles". Chemical Reviews. Link

Sources

using Z-D-Lys(Boc)-ONp in peptidomimetic synthesis

Application Note: Strategic Utilization of Z-D-Lys(Boc)-ONp in Peptidomimetic Synthesis

Abstract

This technical guide details the application of N-alpha-Benzyloxycarbonyl-N-epsilon-tert-butoxycarbonyl-D-lysine p-nitrophenyl ester (this compound) in the synthesis of proteolytically stable peptidomimetics.[1] Unlike standard L-amino acid derivatives, this reagent introduces a D-enantiomer lysine residue with pre-activated ester functionality and orthogonal protecting groups (Z/Boc). This note provides validated protocols for coupling, selective deprotection, and purification, emphasizing the "built-in" colorimetric monitoring offered by the p-nitrophenyl leaving group.

Strategic Rationale: Why this compound?

In advanced drug discovery, particularly for antimicrobial peptides (AMPs) and protease inhibitors, standard solid-phase peptide synthesis (SPPS) often lacks the flexibility required for solution-phase fragment condensation or specific stereochemical controls. This compound addresses three critical challenges:

-

Proteolytic Stability (The "D" Factor): Endogenous proteases (e.g., Trypsin, Chymotrypsin) predominantly recognize L-amino acids.[1] Incorporating D-Lysine alters the peptide backbone conformation (often inducing

-turns), rendering the peptidomimetic resistant to enzymatic hydrolysis and extending plasma half-life [1, 2].[1] -

Orthogonal Protection (Z vs. Boc): The molecule features a "True Orthogonal" scheme.[1][2]

-

Z (Cbz) Group: Removed via catalytic hydrogenolysis (

), leaving the Boc group intact. -

Boc Group: Removed via acidolysis (TFA), leaving the Z group intact (mostly).

-

Benefit: Allows selective modification of either the N-terminus or the Lysine side-chain amine without affecting the other.[1]

-

-

Pre-Activation (ONp Ester): The p-nitrophenyl (ONp) ester is an "active ester."[1] It reacts directly with free amines to form amide bonds without the need for coupling reagents (EDC, HATU). This minimizes the risk of racemization often seen with over-activation and simplifies the reaction mixture [3].[1]

Chemical Properties & Handling

| Property | Specification | Practical Implication |

| Appearance | White to off-white powder | Becomes yellow in solution only upon hydrolysis or aminolysis (release of HONp).[1] |

| Solubility | Soluble in DMF, DMSO, DCM | Avoid alcohols (MeOH/EtOH) during coupling to prevent transesterification. |

| Storage | -20°C, Desiccated | Moisture sensitive.[1] Hydrolysis releases p-nitrophenol (yellowing of solid).[1] |

| MW | ~501.5 g/mol | Calculate stoichiometry precisely; excess reagent is difficult to remove without chromatography.[1] |

Experimental Protocols

Protocol A: The "Yellow Flash" Coupling Reaction

Objective: Couple this compound to a free amine (R-NH2) in solution.[1]

Principle: The reaction is driven by the nucleophilic attack of the amine on the carbonyl carbon.[1] The leaving group, p-nitrophenol (HONp), is yellow in basic/neutral solution, acting as a visual indicator of reaction progress.

Materials:

-

Amine component (Free base or salt).

-

Solvent: Anhydrous DMF or DCM.[1]

-

Base: DIPEA (Diisopropylethylamine) or NMM (N-Methylmorpholine).

-

Reagent: this compound (1.1 equivalents).

Step-by-Step:

-

Dissolution: Dissolve the amine component in minimal DMF (concentration ~0.1 M).

-

Neutralization: If the amine is a salt (e.g., HCl salt), add 1.2 eq of DIPEA.[1] Check pH to ensure it is basic (pH 8-9).

-

Addition: Add this compound (1.1 eq) directly as a solid or dissolved in minimal DMF.

-

Monitoring:

-

Workup (Critical for Purity):

-

Dilute reaction mixture with Ethyl Acetate (EtOAc).[1]

-

Wash 1: 5%

or 1N HCl (Removes excess base/amine).[1] -

Wash 2: 5%

or -

Wash 3: Brine.[1] Dry over

and evaporate.[1][3]

-

Protocol B: Orthogonal Deprotection Pathways

The following diagram illustrates the decision matrix for deprotection, ensuring the correct group is removed for the desired downstream modification.

Figure 1: Orthogonal deprotection strategy. Path A uses catalytic hydrogenation to expose the alpha-amine while keeping the side-chain protected.[1] Path B uses acid to expose the epsilon-amine while retaining the Z-group on the alpha-amine.[1]

Detailed Deprotection Steps:

-

Path A (Z Removal): Dissolve peptide in Methanol. Add 10% Pd/C catalyst (10% w/w of peptide).[1] Bubble Hydrogen gas or stir under

balloon for 2-4 hours. Filter through Celite.[1] Note: Boc is stable here. -

Path B (Boc Removal): Dissolve peptide in 50% TFA/DCM (v/v). Stir for 30 minutes. Evaporate TFA. Precipitate with cold Diethyl Ether. Note: Z group is generally stable in TFA, but avoid HBr/AcOH which removes both.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield / Slow Reaction | Steric hindrance of D-isomer | Add a catalyst like HOBt (1 eq) to convert the ONp ester to an OBt ester in situ (more reactive). Heat gently to 35°C. |

| Product is Yellow | Residual p-nitrophenol | The ONp byproduct is sticky.[1] Increase the number of |

| Racemization | High base concentration | Although D-amino acids are the target, purity matters.[1] Use minimal base (DIPEA) necessary to neutralize the salt.[1] Avoid strong bases like NaOH.[1] |

| Incomplete Z-Removal | Poisoned Catalyst | Sulfur-containing residues (Met, Cys) poison Pd/C. If present, use strong acid deprotection (HBr/AcOH) if Boc removal is also acceptable, or use liquid HF (specialized equipment required). |

References

-

Proteolytic Stability of D-Peptides

-

Peptidomimetic Design (HER2 Example)

-

Active Ester Mechanism (Bodanszky)

-

Orthogonal Protection Strategies

Sources

- 1. api.pageplace.de [api.pageplace.de]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. rsc.org [rsc.org]

- 4. Design of cyclic and D-amino acids containing peptidomimetics for inhibition of protein-protein interactions of HER2-HER3 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Principles of Peptide Synthesis - M. Bodanszky - Google Books [books.google.com.sg]

Troubleshooting & Optimization

removing yellow p-nitrophenol color after coupling reaction

Topic: Efficient Removal of p-Nitrophenol (PNP) Impurity After Coupling Reactions

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical advice for the common challenge of removing the yellow-colored p-nitrophenol (PNP) byproduct following coupling reactions, such as peptide synthesis or bioconjugation, where p-nitrophenyl esters are used as activating groups.[1][2][3]

Introduction: The p-Nitrophenol Challenge

p-Nitrophenyl esters are effective activating groups for carboxylic acids, facilitating the formation of amide bonds by reacting with primary and secondary amines.[1][4] Upon successful coupling, the p-nitrophenol (PNP) moiety is released as a leaving group. While its release can be a useful real-time indicator of reaction progress due to the formation of the intensely yellow p-nitrophenolate anion under basic conditions, its persistence in the final product is undesirable.[5][6] This guide details the chemical principles and practical steps for its effective removal.

Troubleshooting Guide: Immediate Solutions

First, identify your specific issue in the table below for a direct recommendation. Detailed explanations and protocols follow in the FAQ section.

| Observed Issue | Primary Cause | Recommended Action |

| Intense yellow color in the organic reaction mixture after quenching with water. | The reaction mixture is likely neutral or basic, leading to the formation of the colored p-nitrophenolate anion. | Proceed with a basic aqueous wash (liquid-liquid extraction) to remove the water-soluble anion. |

| Yellow color persists in the organic layer after a basic aqueous wash. | Incomplete extraction due to insufficient base, insufficient mixing, or high concentration of PNP. | Increase the concentration or volume of the basic solution, and ensure vigorous mixing. Perform multiple extractions. |

| The desired product is also extracting into the aqueous layer during the basic wash. | The product itself may be acidic or have high water solubility. | Use a milder base (e.g., saturated sodium bicarbonate instead of NaOH). If the product is acidic, consider alternative purification methods like column chromatography. |

| Thin Layer Chromatography (TLC) shows a yellow spot corresponding to PNP co-eluting with the product. | The chosen solvent system for chromatography is not optimal for separating the product from the more polar PNP. | Modify the mobile phase. Often, increasing the polarity (e.g., by adding more ethyl acetate to a hexane/ethyl acetate mixture) will retain PNP more strongly on the silica gel, allowing the product to elute first. |

| The final product, after solvent evaporation, is a yellow solid or oil. | Residual PNP remains after the primary purification step. | Recrystallization of the solid product or re-purification via column chromatography is necessary. |

Decision Workflow for PNP Removal

The following diagram outlines a logical workflow for selecting the appropriate purification strategy.

Caption: pH-dependent equilibrium of p-nitrophenol.

Q2: How does a basic aqueous wash remove PNP? Can you provide a protocol?

A2: A basic wash, a form of liquid-liquid extraction, is the most common and efficient method for removing PNP. [7]The principle is to convert the organic-soluble p-nitrophenol into its water-soluble salt (p-nitrophenolate) by deprotonation with a base. This salt then partitions into the aqueous phase, which can be separated from the organic phase containing your desired product.

Experimental Protocol: Liquid-Liquid Extraction

-

Preparation: Ensure your reaction mixture is dissolved in an organic solvent that is immiscible with water (e.g., ethyl acetate, dichloromethane). Transfer the solution to a separatory funnel.

-

First Extraction: Add an equal volume of a basic aqueous solution (e.g., 5% aqueous sodium bicarbonate or 1M sodium carbonate).

-

Mixing: Stopper the funnel, invert it, and open the stopcock to vent any pressure buildup. Close the stopcock and shake vigorously for 30-60 seconds, venting periodically.

-

Separation: Place the funnel back on a ring stand and allow the layers to fully separate. The yellow color should now be concentrated in the upper aqueous layer (if using a solvent less dense than water like ethyl acetate) or the lower aqueous layer (if using a denser solvent like dichloromethane).

-

Draining: Carefully drain the aqueous layer.

-

Repeat: Repeat the extraction (steps 2-5) with fresh basic solution until the aqueous layer is no longer yellow.

-

Final Wash: Perform a final wash with brine (saturated NaCl solution) to remove any residual water from the organic layer.

-

Drying and Concentration: Drain the organic layer into a clean flask, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent to isolate your product.

Q3: When should I use column chromatography instead of extraction?

A3: Column chromatography is the preferred method when:

-

Your desired product is sensitive to basic conditions.

-

Your product is acidic and would be co-extracted into the basic aqueous phase.

-

Your product has significant water solubility.

-

Extraction fails to remove PNP completely.

p-Nitrophenol is a relatively polar compound due to its hydroxyl and nitro groups. On a normal-phase silica gel column, it will be retained more strongly than many less polar organic products.

Experimental Protocol: Flash Column Chromatography

-

Adsorbent: Use silica gel as the stationary phase.

-

Sample Preparation: Dissolve the crude product in a minimum amount of the chromatography solvent or a stronger solvent, then adsorb it onto a small amount of silica gel.

-